molecular formula C18H12ClN5O B2511307 2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide CAS No. 1333644-74-8

2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide

Cat. No.: B2511307
CAS No.: 1333644-74-8
M. Wt: 349.78
InChI Key: BKYSUOUFWBKIHX-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of their rings. This particular compound features a pyridine ring, a benzodiazole ring, and a carboxamide group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridine derivative, which is then subjected to a series of reactions to introduce the benzodiazole and carboxamide groups. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and more efficient catalytic processes to ensure high yield and purity. The use of continuous flow reactors and automated systems can optimize the reaction conditions and minimize the production time.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary widely but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    2-chloropyridine: A simpler compound with a similar pyridine ring structure.

    Benzodiazole derivatives: Compounds with similar benzodiazole rings but different functional groups.

    Pyridine carboxamides: Compounds with similar carboxamide groups but different ring structures.

Uniqueness

What sets 2-chloro-N-[2-(pyridin-2-yl)-1H-1,3-benzodiazol-5-yl]pyridine-3-carboxamide apart is its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-chloro-N-(2-pyridin-2-yl-3H-benzimidazol-5-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClN5O/c19-16-12(4-3-9-21-16)18(25)22-11-6-7-13-15(10-11)24-17(23-13)14-5-1-2-8-20-14/h1-10H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYSUOUFWBKIHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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